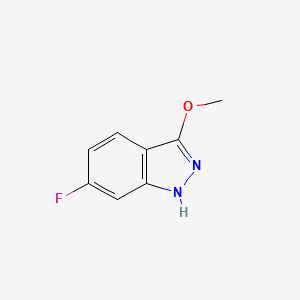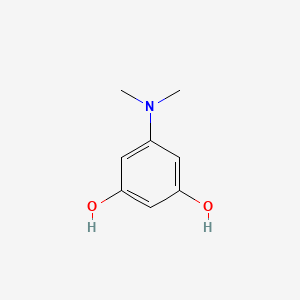![molecular formula C7H5N3O2 B11918348 1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)
1-Nitroimidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitroimidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a nitro group at the first position.
Métodos De Preparación
The synthesis of 1-Nitroimidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with glyoxal in the presence of a nitro source. Another approach is the oxidative cyclization of 2-nitropyridine derivatives . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Nitroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amino derivatives and substituted imidazo[1,5-a]pyridines .
Aplicaciones Científicas De Investigación
1-Nitroimidazo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structure and biological activity.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism by which 1-Nitroimidazo[1,5-a]pyridine exerts its effects is primarily through its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include enzymes and receptors that are critical for cellular function .
Comparación Con Compuestos Similares
1-Nitroimidazo[1,5-a]pyridine can be compared with other nitroimidazole derivatives, such as 3-nitroimidazo[1,2-a]pyridine and 5-nitroimidazole. While all these compounds share a common nitroimidazole core, this compound is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .
Similar compounds include:
- 3-Nitroimidazo[1,2-a]pyridine
- 5-Nitroimidazole
- 2-Nitroimidazole
These compounds are often studied for their antimicrobial and anticancer activities, but their specific applications and properties can vary significantly based on their structure .
Propiedades
Fórmula molecular |
C7H5N3O2 |
|---|---|
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
1-nitroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-6-3-1-2-4-9(6)5-8-7/h1-5H |
Clave InChI |
IQUKIVSOEVTNPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=CN2C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)






![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)




